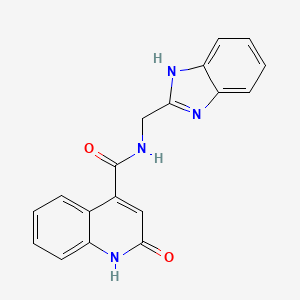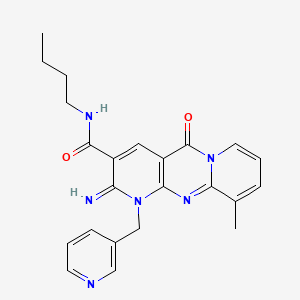![molecular formula C19H18N4O2S B11124644 N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11124644.png)
N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of 3-(acetylamino)aniline with benzylamine and a thiazole carboxylic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thiazole ring. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Industrial methods also focus on ensuring the safety and environmental compliance of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt inflammatory pathways by modulating cytokine production. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(acetylamino)phenyl)-2-nitrobenzamide
- N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide
- N-(3-(acetylamino)phenyl)-4-methoxy-3-nitrobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide is unique due to its specific thiazole ring structure and the presence of both acetylamino and benzylamino groupsCompared to similar compounds, it may exhibit enhanced antimicrobial or anti-inflammatory properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C19H18N4O2S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-2-(benzylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13(24)21-15-8-5-9-16(10-15)22-18(25)17-12-26-19(23-17)20-11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)(H,22,25) |
Clé InChI |
OLWUMKMDPQDOLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11124563.png)
![1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11124564.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11124572.png)
methanone](/img/structure/B11124573.png)
![3'-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1'-[2-(dimethylamino)ethyl]-1-ethyl-4'-hydroxy-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione](/img/structure/B11124581.png)
![propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate](/img/structure/B11124588.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11124591.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124593.png)
![N-(4-chlorophenyl)-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B11124595.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124599.png)
![4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11124607.png)

![2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124628.png)

